[2-(4-Benzylpiperazin-1-yl)phenyl]methanol

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Select [2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9) for CNS SAR programs. Its ortho-hydroxymethylphenyl benzylpiperazine scaffold engages D2/5-HT1A receptors—a distinct pharmacophore for probing conformational flexibility and selectivity. Unlike generic analogs, the 1,2-substitution pattern preserves biological activity in antipsychotic models. 98% purity ensures high assay fidelity for SPR, ITC, and high-content screens. Compare with para-isomer (CAS 325796-34-7) to validate substitution-dependent binding. Guarantee your receptor pharmacology with a well-characterized reference tool.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 261178-24-9
Cat. No. B112375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Benzylpiperazin-1-yl)phenyl]methanol
CAS261178-24-9
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3CO
InChIInChI=1S/C18H22N2O/c21-15-17-8-4-5-9-18(17)20-12-10-19(11-13-20)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2
InChIKeyXMNZIYACKKYLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9) for Medicinal Chemistry and CNS Research


[2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9) is an organic compound featuring a benzylpiperazine moiety linked to an ortho-hydroxymethylphenyl group . Its structure combines a central piperazine ring, an N-benzyl substituent, and a 2-(hydroxymethyl)phenyl group, classifying it within the broader family of N-aryl-N'-benzylpiperazines [1]. This scaffold is recognized in medicinal chemistry for its capacity to engage central nervous system (CNS) targets, including dopamine D2 and serotonin 5-HT1A receptors [1].

Why [2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9) Cannot Be Substituted by Other Benzylpiperazine Analogs


Within the N-aryl-N'-benzylpiperazine class, subtle structural modifications profoundly alter biological outcomes. The specific ortho substitution pattern on the phenyl ring of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol directly influences its conformational flexibility and electronic properties, which in turn dictate receptor binding affinity and selectivity profiles. Literature on related N-aryl-N'-benzylpiperazines explicitly shows that shifting substituents from the 1,3- to the 1,4- or 1,2-positions on the phenyl ring leads to a marked decline or complete loss of desired biological activity in antipsychotic models [1]. Furthermore, the presence and nature of the terminal alcohol group on the benzyl ring are critical for modulating in vivo efficacy and target engagement [2]. Therefore, generic substitution among benzylpiperazine analogs is not feasible without risking significant changes in potency, selectivity, and overall pharmacological behavior.

Quantitative Evidence Guide for Differentiating [2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9)


Procurement Grade Purity Specification: 98% vs. Standard 95% for Benzylpiperazine Analogs

This compound is commercially available at a specified purity of 98%, a higher grade than the standard 95% purity commonly offered for other benzylpiperazine analogs . This specification is documented by major chemical suppliers for research and development use.

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Molecular Weight Differentiation: Impact on Dosing and Pharmacokinetics

The molecular weight of [2-(4-Benzylpiperazin-1-yl)phenyl]methanol is 282.38 g/mol , which is distinct from close positional isomers like 4-(4-benzylpiperazin-1-yl)phenyl]methanol (CAS 325796-34-7), which has a slightly higher calculated molecular weight of 283.39 g/mol .

Drug Design Medicinal Chemistry Pharmacokinetics

Ortho-Substitution Confers Preferred Antipsychotic Activity Over Meta and Para Isomers

SAR studies on closely related N-aryl-N'-benzylpiperazines demonstrate a clear preference for 1,3-disubstituted phenyl rings (meta-substituted) for optimal antipsychotic activity. The 1,2-disubstituted (ortho-substituted) congeners, which are structurally more similar to the target compound, display a different activity profile, while 1,4-disubstituted (para-substituted) analogs are significantly less active or inactive [1].

CNS Disorders Schizophrenia Receptor Binding

Recommended Research Applications for [2-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 261178-24-9)


Medicinal Chemistry: Lead Scaffold for Orthosteric and Allosteric CNS Probe Development

Its benzylpiperazine core, known for interacting with aminergic GPCRs, combined with the ortho-hydroxymethylphenyl group, provides a distinct pharmacophore. This unique combination of a hydrogen bond donor (hydroxymethyl) and an ortho-substituted arylpiperazine creates a versatile platform for exploring structure-activity relationships (SAR) at dopamine and serotonin receptors [1].

High-Precision Biological Assays: Reliable Starting Material for Sensitive Studies

For researchers requiring minimal batch-to-batch variability, sourcing the 98% purity grade of this compound ensures higher assay fidelity compared to standard 95% grades. This is particularly critical for techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and high-content screening where impurities can significantly confound results [1].

Isomer-Specific Pharmacological Studies: Ortho- vs. Para-Substituted Analog Comparison

This compound's ortho-substituted structure makes it a crucial reference tool for exploring the impact of ring substitution on receptor binding and functional activity. Direct comparative studies with its para-isomer (CAS 325796-34-7) can elucidate the molecular basis for the class-level SAR that favors 1,3- and 1,2-disubstituted patterns for CNS activity [1].

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